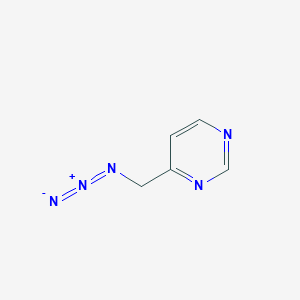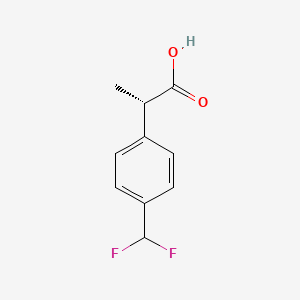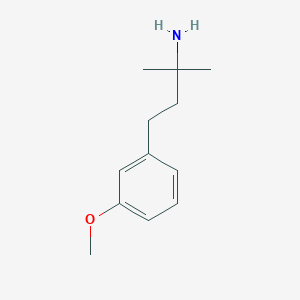
3-(1,1-Dimethylpropyl)tetrahydro-2,5-furandione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1-Dimethylpropyl)tetrahydro-2,5-furandione is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol It is a derivative of tetrahydrofuran and is characterized by the presence of a 1,1-dimethylpropyl group attached to the tetrahydro-2,5-furandione ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dimethylpropyl)tetrahydro-2,5-furandione typically involves the reaction of tetrahydrofuran with a suitable alkylating agent under controlled conditions. One common method involves the use of 1,1-dimethylpropyl bromide as the alkylating agent in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,1-Dimethylpropyl)tetrahydro-2,5-furandione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Alkyl halides, organometallic reagents
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(1,1-Dimethylpropyl)tetrahydro-2,5-furandione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(1,1-Dimethylpropyl)tetrahydro-2,5-furandione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions. It may also interact with biological macromolecules such as proteins and nucleic acids, leading to changes in their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofuran (THF): A parent compound with similar structural features but lacking the 1,1-dimethylpropyl group.
2,5-Dimethylfuran: A related compound with methyl groups attached to the furan ring.
3-(1,1-Dimethylpropyl)furan: A similar compound with the same substituent but different ring structure.
Uniqueness
3-(1,1-Dimethylpropyl)tetrahydro-2,5-furandione is unique due to the presence of the 1,1-dimethylpropyl group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C9H14O3 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
3-(2-methylbutan-2-yl)oxolane-2,5-dione |
InChI |
InChI=1S/C9H14O3/c1-4-9(2,3)6-5-7(10)12-8(6)11/h6H,4-5H2,1-3H3 |
Clave InChI |
LTRNXIUJQOCKLN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1CC(=O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanenitrile](/img/structure/B13534680.png)



![Benzo[4,5]thieno[2,3-d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13534719.png)

![2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine](/img/structure/B13534724.png)

![3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine](/img/structure/B13534730.png)





